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Compound of Interest

Compound Name: 6-Bromo-5-chloropyridin-3-amine

Cat. No.: B146417 Get Quote

An In-depth Technical Guide to 6-Bromo-5-chloropyridin-3-amine: Core Chemical Properties

and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-5-chloropyridin-3-amine is a halogenated heterocyclic compound of significant

interest in the fields of medicinal chemistry and synthetic organic chemistry. As a substituted

aminopyridine, its structure features a pyridine ring functionalized with an amine group and two

different halogen atoms, bromine and chlorine. This arrangement of functional groups provides

a versatile scaffold for the synthesis of more complex molecules. The differential reactivity of

the carbon-bromine and carbon-chlorine bonds, coupled with the directing effects of the amino

group, makes it a valuable building block for creating diverse chemical libraries. This guide

provides a comprehensive overview of its chemical properties, reactivity, synthetic applications,

and experimental protocols relevant to drug discovery and development.

Core Chemical and Physical Properties
The fundamental properties of 6-Bromo-5-chloropyridin-3-amine are summarized below.

These data are essential for reaction planning, safety assessment, and analytical

characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b146417?utm_src=pdf-interest
https://www.benchchem.com/product/b146417?utm_src=pdf-body
https://www.benchchem.com/product/b146417?utm_src=pdf-body
https://www.benchchem.com/product/b146417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Reference(s)

IUPAC Name
6-bromo-5-chloropyridin-3-

amine
[1]

CAS Number 130284-52-5 [1][2]

Molecular Formula C₅H₄BrClN₂ [1][2]

Molecular Weight 207.46 g/mol [2]

Appearance Solid [2]

Purity
Commercially available with

≥96% purity
[2]

InChI Key
KGBNUDFDLHULJP-

UHFFFAOYSA-N
[1]

Canonical SMILES C1=C(C=NC(=C1Cl)Br)N [1]

Expected Spectral Properties
While specific spectral data can vary with the solvent and instrument used, the following table

outlines the expected characteristics for ¹H and ¹³C NMR spectroscopy, which are crucial for

structural verification.
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Spectrum Type Expected Characteristics

¹H NMR

The spectrum is expected to show three main

signals: • Two Aromatic Protons: Two distinct

signals in the aromatic region (typically δ 7.0-8.5

ppm), appearing as doublets due to coupling

with each other. The proton at C2 will be

downfield relative to the proton at C4 due to

proximity to the electronegative ring nitrogen. •

Amine Protons: A broad singlet corresponding to

the two protons of the amino (-NH₂) group. The

chemical shift of this signal is variable and

depends on concentration and solvent.

¹³C NMR

The spectrum is expected to show five distinct

signals for the five carbon atoms of the pyridine

ring, as they are in unique chemical

environments. The carbons attached to the

halogens (C5 and C6) and the amino group (C3)

will have their chemical shifts significantly

influenced by these substituents.

Mass Spec.

The mass spectrum will show a characteristic

isotopic pattern for a compound containing one

bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one

chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is

invaluable for confirming the elemental

composition.

Reactivity and Synthetic Utility
The synthetic value of 6-Bromo-5-chloropyridin-3-amine stems from the differential reactivity

of its functional groups. The pyridine ring is electron-deficient, which influences the reactivity of

its substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 6-position

is significantly more reactive than the carbon-chlorine bond at the 5-position in palladium-

catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
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This allows for selective functionalization at the C6 position while leaving the C5-Cl bond

intact for subsequent transformations. The 6-position is activated by its proximity (ortho) to

the ring nitrogen.[3][4]

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can undergo

nucleophilic aromatic substitution, although this typically requires harsher conditions

compared to halogens at the 2- or 4-positions. The amino group is a strong activating group,

but its effect is most pronounced at the ortho and para positions.

Amine Group Reactivity: The amino group at the 3-position can be diazotized, acylated, or

alkylated, providing another handle for derivatization.

C-Br (Position 6)
Highly Reactive Site

Suzuki Coupling
(Ar-B(OH)2, Pd catalyst)

 Selective
 C-C bond formation 

Buchwald-Hartwig Amination
(R2NH, Pd catalyst)

 Selective
 C-N bond formation 

C-Cl (Position 5)
Less Reactive Site

SNAr Reaction
(Nucleophile, Heat)

 Requires harsher
 conditions 

NH2 (Position 3)
Nucleophilic Site

Acylation / Alkylation
(Acyl chloride / Alkyl halide)

 Standard amine
 chemistry 
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Figure 1: Reactivity profile of 6-Bromo-5-chloropyridin-3-amine.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this building block

and its subsequent use in a cornerstone reaction for drug discovery.

Protocol 1: Representative Synthesis via Electrophilic
Bromination
This protocol is adapted from the synthesis of the closely related analog, 2-bromo-6-

chloropyridin-3-amine, and represents a general method for the regioselective bromination of a

substituted aminopyridine.[5]

Materials & Setup:
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Starting Material: 5-chloro-pyridin-3-amine

Reagent: Bromine (Br₂)

Solvent: Acetic Acid

Base: Sodium Acetate

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.

Procedure:

Dissolve 6-chloropyridin-3-amine (1.0 eq.) and sodium acetate (2.0 eq.) in acetic acid in a

round-bottom flask.

Cool the mixture in an ice bath.

Slowly add a solution of bromine (1.0 eq.) in acetic acid via a dropping funnel, maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2

hours, monitoring progress by TLC.

Upon completion, remove the acetic acid under reduced pressure using a rotary

evaporator.

Work-up and Purification:

Dissolve the residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (Na₂CO₃)

solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

in vacuo to yield the crude product.

If necessary, purify the product further by flash column chromatography on silica gel.
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Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki coupling of 6-Bromo-5-
chloropyridin-3-amine with an arylboronic acid, a common step in synthesizing kinase

inhibitors and other complex molecules.[6][7][8]

Materials & Setup:

Substrate: 6-Bromo-5-chloropyridin-3-amine (1.0 eq.)

Coupling Partner: Arylboronic acid (1.2-1.5 eq.)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or PdCl₂(dppf)

(2-5 mol%).

Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

Equipment: Schlenk flask or microwave vial, condenser, inert atmosphere setup (Nitrogen

or Argon).

Procedure:

To a Schlenk flask, add 6-Bromo-5-chloropyridin-3-amine, the arylboronic acid, the

base, and the palladium catalyst under an inert atmosphere.[7]

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous

stirring.[7][8]

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-

16 hours).

Work-up and Purification:

Cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]

Concentrate the solution under reduced pressure.[7]

Purify the crude residue by flash column chromatography on silica gel to obtain the

desired biaryl product.[7]
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Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling.
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Applications in Drug Discovery
The 6-Bromo-5-chloropyridin-3-amine scaffold is a privileged structure in medicinal

chemistry, primarily serving as a versatile starting material for compounds targeting a range of

diseases.[4]

Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many

kinase inhibitors.[3] By using Suzuki coupling at the 6-position, medicinal chemists can

introduce various aryl and heteroaryl groups to probe the ATP-binding pocket of kinases

implicated in oncology, such as CDK4/6 and GSK-3β.[3]

Receptor Modulators: Derivatives have been investigated as potent ligands for various

receptors, including neuronal nicotinic acetylcholine receptors (nAChRs), which are targets

for neurological and psychiatric disorders.[4]

Scaffold for Library Synthesis: The predictable and selective reactivity of the C-Br bond

allows for its use in parallel synthesis to rapidly generate libraries of related compounds.

These libraries are then screened against various biological targets to identify novel hits for

drug development programs.

Combinatorial Synthesis

6-Bromo-5-chloropyridin-3-amine
(Core Scaffold)

Suzuki Coupling
(Diverse Boronic Acids)

Library of Diverse
Derivative Compounds

High-Throughput
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'Hit' Compounds

Lead Optimization
(SAR Studies)
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Figure 3: Role of the scaffold in a typical drug discovery pathway.

Safety and Handling
According to GHS classifications, 6-Bromo-5-chloropyridin-3-amine is considered

hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause

skin irritation and serious eye damage.[1] Therefore, appropriate personal protective equipment
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(PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All

manipulations should be carried out in a well-ventilated fume hood.

Conclusion
6-Bromo-5-chloropyridin-3-amine is a high-value chemical intermediate for the

pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly the selective

reactivity of the C-Br bond in cross-coupling reactions, allows for its strategic incorporation into

complex molecular designs. The protocols and data presented in this guide serve as a

foundational resource for researchers aiming to leverage this versatile building block in the

synthesis of novel, biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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